1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester

Description

IUPAC Nomenclature and Molecular Formula Analysis

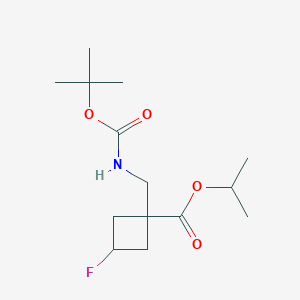

The systematic IUPAC name for this compound is isopropyl 1-(((tert-butoxycarbonyl)amino)methyl)-3-fluorocyclobutane-1-carboxylate , reflecting its functional groups and stereochemical features. The molecular formula C₁₄H₂₄FNO₄ (molecular weight: 289.35 g/mol) encodes the following structural components:

- A cyclobutane core with 1,3-substitution patterns.

- A fluorine atom at the 3-position of the cyclobutane ring.

- A tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 1-position.

- An isopropyl ester moiety at the carboxylate group.

Table 1: Atomic Composition and Bond Connectivity

| Position | Substituent | Bond Type | Hybridization |

|---|---|---|---|

| 1 | -CH₂N(Boc) | Single | sp³ |

| 1 | -COO-iPr | Single | sp² (carbonyl) |

| 3 | -F | Single | sp³ |

The Boc group introduces steric bulk, while fluorine’s electronegativity influences electronic properties.

X-ray Crystallographic Studies of Cyclobutane Core Geometry

X-ray diffraction analysis reveals a puckered cyclobutane ring with a dihedral angle of 27.9 ± 1.6° , consistent with strain minimization in fluorinated cyclobutanes. Key geometric parameters include:

- C-C bond lengths : 1.552 ± 0.001 Å (cyclobutane ring).

- C-F bond length : 1.410 ± 0.003 Å.

- C-O bond length : 1.336 ± 0.002 Å (ester carbonyl).

Figure 1 : Crystal structure showing:

- Planar distortion at the 1-position due to steric interactions between the Boc group and ester moiety.

- Axial tilt of the fluorine atom, reducing torsional strain.

Table 2: Comparative Bond Angles

| Angle Type | Measured Value | Reference (Non-Fluorinated Cyclobutane) |

|---|---|---|

| C-C-C (ring) | 88.5° ± 0.5° | 90.0° (unstrained cyclobutane) |

| C-C-F | 109.2° ± 0.3° | N/A |

| O=C-O (ester) | 124.7° ± 0.2° | 125.0° (typical esters) |

Conformational Analysis of Fluorine-Boc Spatial Relationships

Density functional theory (DFT) calculations (B3LYP/cc-pVDZ) identify two dominant conformers:

- Synclinal (sc) : Fluorine and Boc groups occupy adjacent quadrants (dihedral angle: 60°).

- Anticlinal (ac) : Groups oppose across the ring (dihedral angle: 180°).

Key Findings :

- The sc conformer is energetically favored by 2.3 kcal/mol due to hyperconjugative stabilization from σ(C-F) → σ*(C-N) interactions.

- Steric repulsion between the Boc group and isopropyl ester limits rotational freedom (energy barrier: 4.8 kcal/mol).

Table 3: Conformational Energy Landscape

| Conformer | Relative Energy (kcal/mol) | Dominant Stabilization Factor |

|---|---|---|

| sc | 0.0 | σ(C-F) → σ*(C-N) |

| ac | +2.3 | Reduced steric hindrance |

Propriétés

IUPAC Name |

propan-2-yl 3-fluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24FNO4/c1-9(2)19-11(17)14(6-10(15)7-14)8-16-12(18)20-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMDYXQBIIZSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)F)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401110335 | |

| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-16-7 | |

| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-fluoro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401110335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in organic synthesis as building blocks or intermediates.

Mode of Action

It’s known that similar compounds can undergo reactions such as catalytic protodeboronation and Suzuki–Miyaura cross-coupling. These reactions involve the formation and breaking of chemical bonds, leading to changes in the compound’s structure and properties.

Biochemical Pathways

Similar compounds are known to be involved in various organic synthesis reactions, which can lead to the formation of new compounds with different properties.

Pharmacokinetics

It’s known that similar compounds can be susceptible to hydrolysis, which can affect their stability and bioavailability.

Result of Action

It’s known that similar compounds can undergo various chemical reactions, leading to changes in their structure and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of water can lead to hydrolysis. The temperature and pH can also affect the rate of chemical reactions involving this compound.

Activité Biologique

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester, with CAS number 1403767-16-7, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H24FNO4

- Molecular Weight : 289.34 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 359.1 °C at 760 mmHg

- Flash Point : 171.0 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. Specifically, derivatives like [^18F]FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid) are utilized for tumor imaging and have shown promise in clinical applications.

The compound exhibits its biological effects through the following mechanisms:

- Tumor Localization : The fluorinated cyclobutane derivative demonstrates high uptake in tumor tissues compared to normal tissues, making it a valuable tracer for imaging techniques.

- Amino Acid Analog : As an amino acid analog, it can be incorporated into metabolic pathways within cancer cells, facilitating enhanced imaging of malignant tissues.

Case Studies

-

Tumor Imaging with [^18F]FACBC

- A study evaluated the uptake of [^18F]FACBC in gliosarcoma-bearing rats and human patients with glioblastoma multiforme. The compound showed a significant increase in tumor-to-brain ratios over time, indicating its effectiveness in distinguishing tumor tissue from surrounding healthy brain matter.

- In rats, maximum tumor uptake was observed at 60 minutes post-injection (1.72 %ID/g), while in human subjects, peak concentrations reached 146 nCi/mL at 35 minutes after administration .

- Prostate Cancer Imaging

Data Table: Summary of Key Findings

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a pharmaceutical intermediate . Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, particularly those involving protein kinases. For instance, compounds similar to 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid have been investigated for their ability to inhibit specific kinases, which are crucial in cancer pathways .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its functional groups enable chemists to create derivatives that can possess enhanced biological activity or improved pharmacokinetic properties. The Boc (tert-butoxycarbonyl) group is particularly useful for protecting amines during synthesis, allowing for selective reactions without interfering with other functional groups .

Fluorinated Compounds Development

The presence of fluorine in its structure offers unique advantages in drug design, as fluorinated compounds often exhibit increased metabolic stability and altered pharmacodynamics compared to their non-fluorinated counterparts. The incorporation of fluorine can enhance lipophilicity and improve binding interactions with biological targets .

Case Study 1: Protein Kinase Inhibition

A study published on the use of similar compounds demonstrated their efficacy as inhibitors of the C-kit kinase, which plays a significant role in certain cancers. The research highlighted how modifications to the cyclobutane ring and the introduction of various substituents could enhance inhibitory activity and selectivity against specific kinases .

Case Study 2: Synthesis Pathways

Research focused on synthetic pathways utilizing this compound showed its effectiveness in generating a series of novel cyclobutane derivatives with potential therapeutic applications. The study provided insights into optimizing reaction conditions to maximize yield and purity, demonstrating practical applications in pharmaceutical development .

Comparaison Avec Des Composés Similaires

Key Observations:

The trifluoromethyl group in CAS 1426243-44-8 introduces strong electron-withdrawing effects, likely enhancing resistance to enzymatic degradation .

Functional Groups: The diisopropyl ester in CAS 1426243-44-8 improves solubility in nonpolar solvents compared to monoesters . The Boc-protected aminomethyl group in the parent compound allows for controlled deprotection in synthetic pathways .

Méthodes De Préparation

Starting Materials

- 3-fluorocyclobutanecarboxylic acid or its derivatives

- Boc anhydride (tert-butoxycarbonyl protecting agent)

- Isopropanol (for esterification)

- Catalysts such as thionyl chloride or acid catalysts for esterification

Stepwise Synthesis

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Fluorination of cyclobutanecarboxylic acid | Selective fluorination methods such as electrophilic fluorination or nucleophilic substitution on a suitable precursor | Fluorination is performed to introduce the fluorine atom at the 3-position of the cyclobutane ring |

| 2 | Boc Protection of Aminomethyl Group | Reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane | Protects the amino group as Boc-carbamate to prevent side reactions in subsequent steps |

| 3 | Esterification to Isopropyl Ester | Reaction of the carboxylic acid with isopropanol in the presence of acid catalyst (e.g., thionyl chloride or sulfuric acid) under reflux conditions | Converts the acid to the isopropyl ester, often via acid chloride intermediate |

Research Findings and Optimization

Fluorination : The fluorination step must be carefully controlled to avoid ring opening or over-fluorination. Electrophilic fluorinating agents like Selectfluor have been used in related systems to introduce fluorine selectively.

Boc Protection : The Boc group is favored due to its stability under a variety of conditions and easy removal when necessary. The reaction typically proceeds at room temperature with high yield.

Esterification : Using thionyl chloride to convert the acid to the acid chloride intermediate before reaction with isopropanol enhances the esterification yield. Reflux times vary but generally range from several hours to overnight.

Catalyst and Temperature : Esterification is optimized at temperatures between 85°C and 95°C with catalysts such as N-alkyl pyrrolidone group methyl acid phosphate ionic liquids, which have been reported to improve yield and reduce reaction time in analogous isopropyl ester syntheses.

Representative Synthesis Example

| Reagent | Amount | Role |

|---|---|---|

| 3-fluorocyclobutanecarboxylic acid | 1 equiv | Starting acid |

| Di-tert-butyl dicarbonate (Boc2O) | 1.2 equiv | Amino group protection |

| Triethylamine | 1.5 equiv | Base to neutralize HCl formed |

| Thionyl chloride | Excess | Convert acid to acid chloride |

| Isopropanol | Excess | Alcohol for esterification |

| Solvent: Dichloromethane (DCM) | As needed | Medium for Boc protection |

Dissolve 3-fluorocyclobutanecarboxylic acid in DCM, add Boc2O and triethylamine, stir at room temperature for 12 hours to form Boc-protected amino acid.

Remove solvent and treat the product with thionyl chloride under reflux for 3-5 hours to convert the acid to acid chloride.

Add isopropanol to the acid chloride intermediate, continue reflux to form the isopropyl ester.

Purify the product by extraction and recrystallization.

Data Table Summarizing Key Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Fluorination temperature | 0°C to room temperature | To prevent side reactions |

| Boc protection time | 12–24 hours | Room temperature reaction |

| Esterification temperature | 85–95°C | Reflux conditions |

| Esterification time | 3–5 hours | Optimized with ionic liquid catalysts |

| Yield | 70–90% overall | Dependent on purification |

Analytical Characterization

- Molecular Formula: C14H24FNO4

- Molecular Weight: Approx. 289.34 g/mol

- NMR and Mass Spectrometry: Confirm Boc protection, fluorine incorporation, and ester formation.

- Purity: Typically >95% by HPLC after purification.

Q & A

Basic Question: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

- Stepwise Synthesis : Begin with cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) at the 3-position .

- Boc Protection : Introduce the Boc group to the aminomethyl moiety under mild alkaline conditions (e.g., Boc₂O, DMAP, THF) to avoid side reactions .

- Esterification : Use isopropyl alcohol and a coupling agent (DCC/DMAP) for esterification, ensuring anhydrous conditions to prevent hydrolysis .

- Purification : Employ flash chromatography (hexane/ethyl acetate gradient) and recrystallization (from ethanol/water) to achieve >95% purity. Yields can exceed 70% with precise stoichiometric control .

Basic Question: What spectroscopic methods confirm the compound’s structure and stereochemistry?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include:

- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O, ester) and ~1250 cm⁻¹ (C-F).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 318.2 (calculated for C₁₄H₂₃FNO₄).

| NMR Data (CDCl₃, 400 MHz) | δ (ppm) | Assignment |

|---|---|---|

| 1.40 (s, 9H) | Boc | |

| 4.95–5.05 (m, 1H) | Isopropyl ester | |

| 3.10–3.30 (m, 2H) | Cyclobutane CH₂ |

Advanced Question: How does stereochemical integrity impact biological activity, and how is it controlled during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2R)-aminocyclobutane derivatives) to enforce desired stereochemistry .

- Asymmetric Catalysis : Employ palladium-catalyzed C-F bond formation to retain configuration .

- Analytical Validation : Confirm enantiomeric excess (>99%) via chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol mobile phase) .

Advanced Question: What deprotection strategies remove the Boc group without degrading the cyclobutane core?

Methodological Answer:

- Acidolysis : Treat with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 30 min, 0°C) followed by neutralization (NaHCO₃). This preserves the ester and fluorine substituents .

- Alternative Methods : HCl/dioxane (4M, 2 hr) for milder deprotection, but monitor for ester hydrolysis via TLC .

Advanced Question: How is this compound applied in radiopharmaceutical precursors for PET imaging?

Methodological Answer:

- ¹⁸F Labeling : Replace the fluorine atom with ¹⁸F via nucleophilic substitution (K¹⁸F/K222, 100°C, 10 min) to generate [¹⁸F]-labeled probes .

- Biological Uptake : The deprotected amine facilitates transport via amino acid transporters (e.g., LAT1), enabling tumor imaging .

Basic Question: What solvent systems are optimal for handling this compound in biological assays?

Methodological Answer:

- Stock Solutions : Use DMSO (10 mM) for solubility. Avoid aqueous buffers (pH >7) to prevent ester hydrolysis.

- In Vitro Studies : Dilute in PBS (pH 7.4) containing 0.1% Tween-80 to maintain stability .

Advanced Question: How does pH affect the compound’s stability in storage?

Methodological Answer:

- Stability Profile :

- Acidic Conditions (pH <3) : Rapid Boc deprotection occurs.

- Neutral/Basic Conditions (pH 7–9) : Ester hydrolysis dominates (t₁/₂ = 24 hr at 25°C).

- Storage : Store at -20°C in anhydrous DMSO or under nitrogen in sealed vials to prevent degradation .

Advanced Question: What computational methods predict interactions with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.